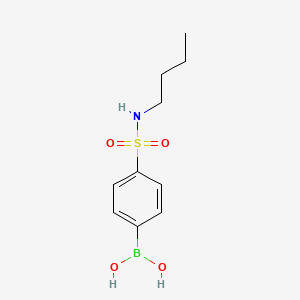

N-Butyl 4-boronobenzenesulfonamide

Overview

Description

“N-Butyl 4-boronobenzenesulfonamide” is a chemical compound with the CAS Number: 850589-32-1 . Its molecular weight is 257.12 and its IUPAC name is 4-[(butylamino)sulfonyl]phenylboronic acid .

Molecular Structure Analysis

The InChI code for “N-Butyl 4-boronobenzenesulfonamide” is 1S/C10H16BNO4S/c1-2-3-8-12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-Butyl 4-boronobenzenesulfonamide” is a liquid at ambient temperatures . It has a boiling point of 314 °C and a density of 1.15 g/mL at 25 °C . The refractive index n20/D is 1.525 (lit.) .Scientific Research Applications

Chromatography and Mass Spectrometry

N-Butyl 4-boronobenzenesulfonamide: is utilized in chromatography and mass spectrometry to enhance the efficiency and effectiveness of sample manipulation. Its unique properties allow for precise measurements and reliable results in these analytical techniques .

Sensing Applications

The compound’s interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, makes it valuable in sensing applications. It can be used in both homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

Due to its ability to form stable complexes with diols, N-Butyl 4-boronobenzenesulfonamide is used in biological labelling and protein manipulation. This includes applications in cell labelling, electrophoresis of glycated molecules, and as building materials for microparticles in analytical methods .

Therapeutics Development

Boronic acids, including N-Butyl 4-boronobenzenesulfonamide , are known to be effective inhibitors of various enzymes. This property is exploited in the development of therapeutics, particularly in the selective inhibition of proteases such as human ClpXP .

Chemical Synthesis

In synthetic chemistry, N-Butyl 4-boronobenzenesulfonamide is used as an intermediate. It is involved in β-borylation of α, β-unsaturated carbonyl compounds, α-alkylation, saponification/hydrogenation, amidation, and oxidative removal of pinacolyl groups, which are crucial steps in the synthesis of complex molecules .

Boronic Acid Catalysis

The compound serves as a catalyst in boronic acid catalysis (BAC), where it activates carboxylic acids for the formation of amides from amines. It is also involved in cycloadditions and conjugate additions with unsaturated carboxylic acids, showcasing its versatility in organic synthesis .

Safety and Hazards

The safety information available indicates that “N-Butyl 4-boronobenzenesulfonamide” may cause harm to organs through prolonged or repeated exposure (H373) and is harmful to aquatic life with long-lasting effects (H412) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P260), to avoid release to the environment (P273), to get medical advice/attention if you feel unwell (P314), and to dispose of contents/container to an approved waste disposal plant (P501) .

Mechanism of Action

Mode of Action

Boronic acids and their esters, such as (4-(n-butylsulfamoyl)phenyl)boronic acid, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction involves the transmetalation of a boron atom from the boronic acid to a metal catalyst, typically palladium .

Action Environment

Boronic acids and their esters, such as (4-(N-Butylsulfamoyl)phenyl)boronic acid, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH of the environment, with the reaction rate considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of these compounds can be significantly influenced by environmental factors such as pH .

properties

IUPAC Name |

[4-(butylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-2-3-8-12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBIGVQNUYZEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657213 | |

| Record name | [4-(Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl 4-boronobenzenesulfonamide | |

CAS RN |

850589-32-1 | |

| Record name | B-[4-[(Butylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)

![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)